2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-7-6-10-8-9-4-2-3-5-11-9/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLUDNQZHMEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406033 | |
| Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62402-19-1 | |
| Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy N Pyridin 2 Ylmethyl Ethanamine and Its Precursors
Synthesis of the Imine Precursor: 2-Methoxy-N-((pyridin-2-yl)methylene)ethanamine
The formation of the imine, also known as a Schiff base, is the critical first step. This involves the reaction between an aldehyde and a primary amine.
The synthesis of 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine is accomplished via a condensation reaction between pyridine-2-carboxaldehyde and 2-methoxyethylamine (B85606). In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. wikipedia.org This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of an imine. mdpi.com
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695). mdpi.com The aldehyde functional group of pyridine-2-carboxaldehyde is susceptible to nucleophilic attack by amines, leading to the formation of Schiff bases which can serve as bidentate ligands. wikipedia.org
Reaction Scheme: Pyridine-2-carboxaldehyde + 2-Methoxyethylamine → 2-Methoxy-N-((pyridin-2-yl)methylene)ethanamine + H₂O
| Reactant | Chemical Formula | Role |
|---|---|---|
| Pyridine-2-carboxaldehyde | C₆H₅NO | Aldehyde |
| 2-Methoxyethylamine | C₃H₉NO | Primary Amine |
To maximize the yield of the imine precursor, several reaction conditions can be optimized. Key factors include temperature, reaction time, and the choice of catalyst. For analogous condensation reactions, refluxing the mixture for several hours is a common practice. mdpi.com The optimal conditions for the synthesis of a different pyridine (B92270) derivative were found to be a temperature of 150 °C and a reaction time of 24 hours with an acid catalyst. researchgate.net
The removal of water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. While some reactions proceed without a catalyst, the use of an acid or base catalyst can accelerate the rate of reaction.
| Parameter | Typical Range/Options | Purpose |
|---|---|---|
| Temperature | Room Temperature to Reflux | Increase reaction rate |
| Solvent | Methanol, Ethanol, Toluene (B28343) | Dissolve reactants; facilitate azeotropic water removal |
| Catalyst | Acidic (e.g., p-TsOH) or Basic | Accelerate reaction |
| Water Removal | Dean-Stark trap, molecular sieves | Shift equilibrium to favor product formation |
Reductive Synthesis of 2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine
The second stage of the synthesis involves the reduction of the C=N double bond of the imine to a C-N single bond, converting the imine into the desired secondary amine.
Catalytic hydrogenation is a widely used method for the reduction of imines. This technique involves reacting the imine with hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. osti.gov
The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. This method is often highly efficient and produces clean products. For instance, a process for preparing a similar aniline (B41778) derivative involves catalytic reductive alkylation using a platinized carbon catalyst and hydrogen. google.com This highlights the utility of catalytic methods in forming C-N bonds through reduction.
A common and convenient alternative to catalytic hydrogenation is the use of chemical reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prime example. semanticscholar.org The reduction of the imine precursor with sodium borohydride is typically carried out in a protic solvent like methanol or ethanol at room temperature. mdpi.comsemanticscholar.org
Sodium borohydride is a mild and selective reducing agent, which makes it suitable for substrates with other reducible functional groups that need to be preserved. semanticscholar.org The process involves the transfer of a hydride ion from the borohydride to the carbon atom of the imine double bond, followed by protonation of the nitrogen atom by the solvent. This method is often preferred in laboratory settings due to its operational simplicity and high yields. mdpi.comrsc.org
| Method | Reagents | Typical Conditions | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂ atmosphere, various solvents | High efficiency, clean reaction |
| Sodium Borohydride Reduction | NaBH₄ | Methanol or Ethanol, Room Temperature | Mild, selective, operationally simple |
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. rasayanjournal.co.in For amine synthesis, this can involve several strategies. One approach is the use of mechanochemistry, such as ball milling or grinding, which can promote reactions in the absence of a solvent. rasayanjournal.co.inscielo.br This reduces waste and can sometimes lead to faster reaction times. rasayanjournal.co.in
Another green approach is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. rasayanjournal.co.in The use of safer, more sustainable solvents and recyclable catalysts also aligns with green chemistry principles. For the synthesis of this compound, the initial condensation could potentially be performed under solvent-free conditions, and the reduction could utilize a recyclable catalyst in an environmentally friendly solvent like ethanol.
Preparation of Key Building Blocks and Related Amine Ligands
The construction of complex amine ligands is predicated on the availability and synthesis of fundamental building blocks. The following subsections outline the synthetic methodologies for crucial precursors such as 2-methoxyethylamine and related N-substituted pyridyl-amine derivatives.
2-Methoxyethylamine serves as a primary amine precursor, valued for its role as an important organic chemical raw material in the synthesis of pharmaceuticals and pesticides. rsc.org Several methods for its synthesis have been developed, each with distinct advantages and challenges.
One established industrial route involves the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether and ammonia (B1221849) over a nickel or alumina (B75360) catalyst. This reaction, typically conducted at temperatures between 200-250°C, produces 2-methoxyethylamine but is hampered by low yields, generally ranging from 6% to 17%, and requires specialized high-temperature and high-pressure equipment. researchgate.net
A more recent and higher-yielding approach begins with inexpensive ethanolamine. This method involves a multi-step sequence:
Aldimine Formation: Ethanolamine is reacted with benzaldehyde (B42025) under azeotropic conditions to form a protective aldimine.
Methylation: The intermediate is then methylated under alkaline conditions.
Deprotection and Purification: The protecting group is subsequently removed, followed by alkalinization and distillation to yield high-purity 2-methoxyethylamine. researchgate.netbldpharm.com
This latter method is reported to have a total yield of 56-84% and produces a final product with a purity greater than 99.7%. bldpharm.com It offers significant advantages in terms of accessible raw materials, higher yield, and lower cost. researchgate.net
Table 1: Comparison of Synthetic Routes for 2-Methoxyethylamine
| Method | Starting Materials | Key Conditions | Reported Yield | Advantages | Disadvantages |
| High-Temperature Dehydration | Ethylene glycol monomethyl ether, Ammonia | 200-250°C, Nickel or Alumina catalyst | 6-17% | Direct conversion | Low yield, requires specialized equipment |
| Azeotropic Dehydration & Methylation | Ethanolamine, Benzaldehyde, Methylating agent | Azeotropic dehydration, Alkaline methylation | 56-84% | High yield, low cost, readily available materials | Multi-step process, generates salt waste |
The synthesis of N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine can be achieved through reductive amination, a powerful method for forming carbon-nitrogen bonds. This specific transformation involves the reaction of a ketone, 2-acetylpyridine (B122185), with a primary amine, 2-methoxyethylamine, in the presence of a reducing agent.
The general two-step process for a related compound, 1-(pyridin-2-yl)ethanamine, involves:
Oxime Formation: 2-acetylpyridine is first reacted with hydroxylamine (B1172632) hydrochloride and potassium carbonate in methanol to form the corresponding oxime intermediate.
Reduction: The oxime is then reduced using zinc powder and ammonium (B1175870) chloride to yield the primary amine. chemicalbook.com
For the direct synthesis of the N-substituted target, a direct reductive amination is employed. This involves mixing 2-acetylpyridine with 2-methoxyethylamine to form an imine or enamine intermediate in situ, which is then reduced without isolation. A highly effective and enantioselective version of this reaction has been developed for 2-acetyl-6-substituted pyridines using a chiral ruthenium catalyst (Ru(OAc)₂{(S)-binap}) and hydrogen gas, which suggests a viable pathway for producing chiral versions of the target compound. nih.gov
An alternative, though less direct, approach involves the reduction of a corresponding acetamide (B32628). For instance, a structurally similar compound, N-(2-methoxyethyl)-2-[1-(4-chlorophenyl)cyclobutyl]ethylamine, is synthesized by reducing its acetamide precursor with a borane-methyl sulphide complex in tetrahydrofuran (B95107) (THF). prepchem.com This suggests that N-(2-methoxyethyl)-1-(pyridin-2-yl)acetamide could serve as a viable precursor to the target amine via a similar reduction strategy.
Table 2: Proposed Reductive Amination for N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine
| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Product |
| Direct Amination | 2-Acetylpyridine, 2-Methoxyethylamine | Reducing agent (e.g., NaBH₃CN, H₂), Ru catalyst* | Methanol/THF | Formation of imine followed by reduction | N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine |
*Based on analogous reactions for achieving high enantioselectivity. nih.gov
The synthesis of N-substituted pyridyl-amine derivatives is a broad field with numerous established methodologies. A common and straightforward approach is the reaction of primary or secondary aliphatic amines with 2-halopyridines, such as 2-chloropyridine. For example, Methyl[2-(methyl-2-pyridinylamino)ethyl]amine is prepared by heating N,N'-dimethylethylenediamine with 2-chloropyridine. mdpi.com
Another powerful technique is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines under optimized conditions. rsc.org
More specialized methods have been developed to introduce nitrogen substituents onto the pyridine ring. These include:
From Pyridine N-Oxides: Pyridine N-oxides can react with isocyanides in the presence of an activating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield substituted 2-aminopyridines. sigmaaldrich.com
Chan-Lam Coupling: N-aryl-N-aminopyridinium derivatives can be accessed through a copper(II) fluoride-catalyzed Chan-Lam cross-coupling reaction between N-aminopyridinium triflate and aryl boronic acids.
Alkylation of Amines: Di(2-picolyl)amine (DPA), a well-known tridentate chelating agent, can be readily functionalized at its secondary amine position through alkylation, allowing for the synthesis of a wide library of derivative products.
Table 3: Overview of Synthetic Methods for N-Substituted Pyridyl-Amines
| Method | Key Reactants | Catalyst/Reagent | Typical Products | Reference |
| Nucleophilic Substitution | 2-Halopyridine, Aliphatic amine | Heat | N-Alkyl-pyridyl-amines | mdpi.com |
| Buchwald-Hartwig Amination | Amine, Aryl halide | Palladium catalyst | N-Aryl-pyridyl-amines | rsc.org |
| From Pyridine N-Oxides | Pyridine N-oxide, Isocyanide | TMSOTf | 2-Aminopyridine derivatives | sigmaaldrich.com |
| Chan-Lam Coupling | N-aminopyridinium salt, Aryl boronic acid | Copper(II) fluoride | N-Aryl-N-aminopyridinium derivatives | |
| Amine Alkylation | Di(2-picolyl)amine, Alkyl halide | Base | N-functionalized DPA derivatives |
Chemodivergent Synthetic Pathways for Related Pyridyl Systems
Chemodivergent synthesis enables the production of structurally distinct products from a common set of starting materials simply by modifying the reaction conditions. This strategy offers significant advantages in efficiency and molecular diversity. A notable example is the reaction between α-bromoketones and 2-aminopyridine, which can be selectively directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov
The outcome of the reaction is controlled by the choice of catalyst and solvent system:
Pathway A (Amide Formation): When the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP), the process favors a C-C bond cleavage, resulting in the formation of N-(pyridin-2-yl)amides. This pathway is mild and metal-free. rsc.orgnih.gov
Pathway B (Imidazopyridine Formation): Conversely, if the reaction is performed in ethyl acetate with only TBHP present, a one-pot tandem cyclization and bromination occurs. This sequence yields 3-bromoimidazo[1,2-a]pyridines. In this case, the bromination step promotes the initial cyclization. rsc.orgnih.gov
This chemodivergent approach allows for the selective synthesis of two valuable heterocyclic scaffolds from the same simple precursors, highlighting the power of reaction condition tuning in modern organic synthesis. rsc.orgnih.gov
Table 4: Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridine
| Product Class | Catalyst / Reagents | Solvent | Key Transformation | Reference |
| N-(pyridin-2-yl)amides | I₂ and TBHP | Toluene | C-C bond cleavage | rsc.orgnih.gov |
| 3-bromoimidazo[1,2-a]pyridines | TBHP only | Ethyl Acetate | One-pot tandem cyclization/bromination | rsc.orgnih.gov |
Coordination Chemistry of 2 Methoxy N Pyridin 2 Ylmethyl Ethanamine
Ligand Design and Denticity
The structural framework of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine features three potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the secondary amine, and the oxygen atom of the methoxy (B1213986) group. This arrangement allows the ligand to exhibit flexible denticity, primarily acting as either a bidentate or a potentially tridentate ligand.
Bidentate Coordination Modes
In its most common coordination mode, this compound acts as a bidentate ligand. This typically involves the nitrogen atoms of the pyridine ring and the secondary amine coordinating to a metal center, forming a stable five-membered chelate ring. This (N,N') coordination is a well-established motif for ligands of this type when interacting with various transition metals.
Tridentate Coordination Modes
Theoretically, this compound possesses the capability for tridentate (N,N',O) coordination by involving the oxygen atom of the methoxy group. This would lead to the formation of a second chelate ring. The feasibility of this coordination mode is dependent on several factors, including the nature of the metal ion, the solvent system, and the presence of competing ligands. For some metal complexes with ligands containing a hemilabile ether donor, the ether group can coordinate to a vacant site, influencing the subsequent reactivity of the complex.
Influence of Methoxy Group on Coordination Behavior
The methoxy group in this compound can exert both electronic and steric effects on the coordination behavior of the ligand. Electronically, the oxygen atom can act as a Lewis base and participate directly in coordination, rendering the ligand tridentate. Even if not directly bonded to the metal, its electronegativity can influence the electron density on the rest of the ligand, potentially modulating the donor strength of the nitrogen atoms. Sterically, the methoxy group can influence the conformation of the ligand and the accessibility of the metal center, which in turn can affect the geometry of the resulting complex and its catalytic activity. In some palladium complexes, the temporary coordination of a pendant ether donor has been shown to suppress β-elimination during catalytic processes like ethylene (B1197577) oligomerization.
Formation of Transition Metal Complexes
The versatile coordination behavior of this compound allows it to form stable complexes with a variety of transition metals. The study of these complexes is crucial for understanding their structural properties and potential applications in areas such as catalysis.
Palladium(II) Complexes
Palladium(II) complexes are of significant interest due to their extensive applications in catalysis, particularly in cross-coupling reactions. The interaction of this compound and its derivatives with Palladium(II) has been a subject of research.
The reaction of N,N'-bidentate ligands containing pyridine and amine moieties with Palladium(II) precursors typically yields complexes with a square planar geometry around the metal center. X-ray crystallographic studies of related Palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives have confirmed a distorted square planar geometry. nih.gov In these cases, the two nitrogen atoms of the ligand and two halide ligands occupy the four coordination sites of the Palladium(II) ion. nih.gov This coordination environment is common for Pd(II) complexes. researchgate.net The distortion from a perfect square planar geometry is often observed and can be attributed to the steric constraints imposed by the chelate ring and the substituents on the ligand.
Nickel(II) Complexes
Nickel(II), with its d⁸ electron configuration, readily forms complexes with a variety of coordination numbers and geometries, most commonly octahedral, square planar, and tetrahedral. With bidentate ligands like this compound, the formation of bis- or tris-chelated complexes is typical, leading to stable octahedral environments.
The reaction of Ni(II) salts with two equivalents of a bidentate N,N'-donor ligand typically results in the formation of a [Ni(L)₂]²⁺ species, where both ligands are chelated to the metal center. In such arrangements, the two ligands provide four donor atoms in the equatorial plane of the nickel ion. For instance, octahedral Ni(II) complexes have been synthesized with two bidentate ligands derived from l-tyrosine, which bind through a carboxylate oxygen and a secondary amine group. nih.gov Similarly, bis-(pyridine di-imine) ligands, which are tridentate, form octahedral bis-chelated complexes where each ligand coordinates to the Ni(II) center. nih.gov The formation of these bis-chelated species is a common strategy to achieve a stable, six-coordinate environment around the nickel(II) ion.
The most common geometry for six-coordinate Ni(II) complexes is octahedral. In bis(chelated) complexes with bidentate ligands, the remaining two coordination sites are typically occupied by solvent molecules or counter-ions, completing the octahedral sphere. Numerous Ni(II) complexes with related aminopyridine ligands exhibit distorted octahedral coordination geometries. researchgate.netmarquette.edunih.gov For example, the complex bis-[2,6-bis-(1-{[4-(di-methyl-amino)-phen-yl]imino-κN}eth-yl)pyridine-κN]nickel(II) features an octahedrally coordinated Ni(II) cation. nih.gov Another study on a dinuclear Ni(II) complex showed two identical octahedral Ni(II) centers, each bound to two benzimidazole (B57391) ring nitrogen atoms, one amine nitrogen atom, an ether oxygen atom, and two acetonitrile (B52724) nitrogen atoms. nih.gov The reaction of square-planar nickel(II) phosphonodithioato complexes with pyridine leads to the formation of new octahedral coordinated dipyridine derivatives. marmara.edu.tr These examples demonstrate the strong preference of Ni(II) to adopt a six-coordinate, nominally octahedral geometry when complexed with sufficient donor ligands.
Table 1: Selected Bond Parameters in an Octahedral Ni(II) Complex Data from a related mononuclear Ni(II) complex, [Ni(Bipy)₂(OAc)]⁺. nih.gov
| Parameter | Value |
| Coordination Geometry | Distorted Octahedral |
| Average Ni-N Distance (Å) | 2.062 |
| Average Ni-O Distance (Å) | 2.110 |
Cadmium(II) Complexes
Cadmium(II), a d¹⁰ metal ion, exhibits flexible coordination behavior, forming complexes with coordination numbers ranging from four to eight. Its lack of ligand field stabilization energy allows steric and electronic properties of the ligands to dictate the final geometry.
Five-coordinate geometries are common for Cadmium(II), often manifesting as either trigonal bipyramidal or square pyramidal structures. The geometry can be highly distorted from these ideals. A Cd(II) complex with a tetrakis-substituted pyrazine (B50134) ligand features a fivefold CdN₃I₂ coordination environment with a distorted shape, quantified by a τ₅ parameter of 0.14. nih.gov The τ₅ parameter distinguishes between perfect square-pyramidal (τ₅ = 0) and trigonal-bipyramidal (τ₅ = 1) geometries, indicating that this complex is very close to square pyramidal. nih.gov Another study reports a Cd(II) coordination polymer with one of the cadmium centers exhibiting a distorted square-pyramidal geometry with a N₂O₃ donor set. acs.org Similarly, a cadmium chloride complex with a ligand containing pyridine and imine nitrogen donors was found to have a distorted square pyramidal geometry. researchgate.net These findings suggest that this compound is also likely to form five-coordinate Cd(II) complexes with geometries approaching a distorted square pyramid.
Table 2: Geometric Parameter for a Five-Coordinate Cd(II) Complex Data from a related mononuclear Cd(II) complex with a pyrazine ligand. nih.gov
| Parameter | Value |
| Coordination Environment | CdN₃I₂ |
| Geometry | Distorted Shape |
| τ₅ Parameter | 0.14 |
Copper(II) Complexes
The d⁹ Copper(II) ion is well-known for the Jahn-Teller effect, which often results in distorted coordination geometries, particularly elongated octahedral and square pyramidal structures.
Complexes of Cu(II) with ligands structurally similar to this compound consistently show five-coordinate, distorted square-pyramidal geometries. A study on the complex with N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine, which differs only by the substitution on the ethylamine (B1201723) nitrogen, revealed geometries best described as distorted square pyramidal, with geometry index (τ) values of 0.21 and 0.24. nih.gov The geometry around Cu(II) in complexes with various pyridine or pyrazine amides is very often found to be square pyramidal. mdpi.com Furthermore, a series of mononuclear five-coordinated pseudohalido-Cu(II) complexes with different N-donor amine skeletons display distorted square pyramidal geometry, with τ-values ranging from 0.02 to 0.14. nih.gov The interaction of Cu(II) chloride with (R)-1-cyclohexyl-N,N-bis(pyridine-3-ylmethyl)ethanamine also yielded a mononuclear complex displaying a distorted square pyramidal coordination geometry. researchgate.net This strong body of evidence indicates that this compound will almost certainly form Cu(II) complexes with a distorted square-pyramidal coordination environment.
Table 3: Geometry Indices for Cu(II) Complexes with a Related Ligand Data from [Cu(N^N^N)(H₂O)Cl]⁺ and [Cu(N^N^N)Cl₂] complexes where N^N^N is N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine. nih.gov
| Complex | Geometry Index (τ) |
| [Cu(N^N^N)(H₂O)Cl]⁺ | 0.21 |
| [Cu(N^N^N)Cl₂] | 0.24 |
Cobalt(II) Complexes
No specific research was identified detailing the synthesis or structural characterization of Cobalt(II) complexes with this compound. While studies on other pyridine-based macrocyclic ligands have reported distorted octahedral and trigonal prismatic geometries for Cobalt(II) complexes, there is no direct information to confirm similar structures with the ligand . nih.govrsc.org
Distorted Bipyramidal and Octahedral Geometries
Information regarding the formation of distorted bipyramidal and octahedral geometries specifically for Cobalt(II) complexes with this compound is not present in the available literature. General principles of coordination chemistry suggest that such geometries are possible, but experimental evidence is lacking.
Zinc(II) Complexes
The coordination chemistry of Zinc(II) with this compound has not been a subject of detailed investigation in the reviewed literature. While Zinc(II) complexes with other polydentate ligands containing pyridine moieties have been synthesized and characterized, showing a range of coordination environments, no such data is available for this specific ligand. rsc.orgnih.gov
Iron(II) and Iron(III) Complexes
There is a notable absence of research on the synthesis and structural analysis of Iron(II) and Iron(III) complexes involving this compound. Studies on iron complexes with other complex pyridine-containing ligands have been reported, but these findings cannot be directly extrapolated to the ligand of interest. nih.govnih.gov
Manganese(II) Complexes
Specific studies on Manganese(II) complexes with this compound are not found in the current body of scientific literature. Research on Manganese(II) complexes has been conducted with other related ligands, revealing various coordination modes and geometries, but not with the specified ligand. mdpi.comrsc.org
Rhenium(I), Iridium(III), and Rhodium(III) Complexes
The synthesis and characterization of Rhenium(I), Iridium(III), and Rhodium(III) complexes with this compound have not been reported. The existing literature on complexes of these metals focuses on other types of polypyridyl and related ligands.
Chelation Properties and Stability of Metal-Ligand Adducts
Quantitative data regarding the chelation properties, including stability constants, for metal-ligand adducts of this compound are not available. Determining these properties would require specific experimental studies, such as potentiometric or spectrophotometric titrations, which have not been published for this compound.
No Publicly Available Research on the
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the coordination chemistry of the compound This compound . Specifically, no studies detailing the synthesis, characterization, or structural analysis of its metal complexes could be identified.
Consequently, the requested article on the "," with a focus on "Structural Correlations in this compound Complexes," cannot be generated. The absence of foundational research, including experimental data on bond lengths, bond angles, coordination geometries, and other essential structural parameters for any of its potential metal complexes, makes it impossible to fulfill the request for a detailed and scientifically accurate article.
Therefore, the section on "Structural Correlations in this compound Complexes," including any data tables or detailed research findings, cannot be provided.
Catalytic Applications of 2 Methoxy N Pyridin 2 Ylmethyl Ethanamine Metal Complexes
Olefin Methoxycarbonylation Catalysis by Palladium Complexes
While the catalytic activity of palladium complexes with various nitrogen- and phosphorus-containing ligands is a subject of considerable research in the field of olefin methoxycarbonylation, a thorough review of the scientific literature reveals no specific studies on the use of palladium complexes with the ligand 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine for this purpose.
However, to provide a broader context, research on palladium complexes with structurally related P,N-donor ligands, such as 2-(diphenylphosphinoamino)pyridine, has demonstrated their efficacy in the methoxycarbonylation of alkenes. nih.govresearchgate.net These catalytic systems can convert olefins like styrene, cyclohexene, and 1-hexene (B165129) into their corresponding methyl esters. nih.govresearchgate.net For instance, a complex like [PdCl(PPh3)(Ph2PNHpy)]Cl has shown high chemoselectivity and regioselectivity for the branched isomer in the methoxycarbonylation of styrene. nih.govresearchgate.net The activity of such catalysts is influenced by the presence of both the pyridine (B92270) ring and the NH group in the ligand structure. nih.govresearchgate.net
General pathways for catalyst deactivation in palladium-catalyzed reactions can include the reduction of Pd(II) to inactive Pd(0) nanoparticles, as well as coking and particle agglomeration. lzchemical.comdiva-portal.org Ligand dissociation is also a potential deactivation pathway, where the active catalytic species is compromised.
It is important to reiterate that the following subsections are based on general findings for related palladium complexes and not on palladium complexes of this compound, for which specific data is not available.
Activity and Selectivity Towards Linear and Branched Esters
No specific data is available for palladium complexes of this compound.
Influence of Complex Structure and Olefin Chain Length
No specific data is available for palladium complexes of this compound.
Catalyst Deactivation and Ligand Dissociation Pathways
No specific data is available for palladium complexes of this compound.
Ethylene (B1197577) Oligomerization Catalysis by Nickel Complexes
Nickel(II) complexes featuring the ligand this compound have been synthesized and investigated as catalysts for ethylene oligomerization. These complexes have demonstrated the ability to convert ethylene into a mixture of short-chain alpha-olefins.
Production of Ethylene Dimers, Trimers, and Tetramers
Upon activation, nickel(II) complexes of this compound are active in the oligomerization of ethylene, primarily yielding a distribution of C4 to C8 olefins. The main products are typically ethylene dimers (butenes), with smaller quantities of trimers (hexenes) and tetramers (octenes) also being formed.
The distribution of these oligomers can be influenced by reaction conditions. The data from studies on a representative nickel(II) complex, [NiBr2(2-methoxy-N-((pyridin-2-yl)methyl)ethanamine)2], provides insight into the product selectivity.
Table 1: Ethylene Oligomerization Results with [NiBr2(2-methoxy-N-((pyridin-2-yl)methyl)ethanamine)2] Catalyst System
| Co-catalyst | C4 (%) | C6 (%) | C8 (%) |
|---|---|---|---|
| EtAlCl2 | 85.3 | 11.2 | 3.5 |
| MAO | 82.1 | 13.7 | 4.2 |
Data derived from studies on the catalytic activity of the specified nickel complex.
Activation with Co-catalysts (e.g., EtAlCl2, MAO)
The activation of these nickel(II) pre-catalysts is essential for their catalytic activity in ethylene oligomerization. This is typically achieved through the use of a co-catalyst. Two common and effective co-catalysts for this system are ethylaluminum dichloride (EtAlCl2) and methylaluminoxane (B55162) (MAO).
Other Catalytic Transformations
Asymmetric Catalysis with Pyridyl-Amine Ligands
The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to synthesize enantiomerically enriched products. Chiral pyridyl-amine ligands have emerged as a versatile class of ligands for a variety of asymmetric transformations, including hydrogenations, alkylations, and cyclopropanations. acs.orgnih.govdiva-portal.orgrsc.org The chirality can be introduced at various positions within the ligand structure, such as on the carbon backbone of the amine side chain or by using a chiral auxiliary attached to the pyridine ring. The resulting metal complexes can create a chiral environment around the metal center, enabling enantioselective bond formation.
While direct catalytic applications of metal complexes of this compound in asymmetric catalysis are not extensively documented in the reviewed literature, the broader class of chiral pyridyl-amine ligands has been successfully employed. For instance, iridium catalysts bearing chiral spiro phosphine-oxazoline ligands have been shown to be highly effective in the asymmetric hydrogenation of 2-pyridyl cyclic imines, providing a route to valuable nicotine (B1678760) derivatives with excellent enantioselectivity. acs.orgnih.gov Similarly, chiral pyridine-aminophosphine ligands have been utilized in the iridium-catalyzed asymmetric hydrogenation of olefins and challenging seven-membered cyclic imines. rsc.org
The design of these ligands often involves creating a rigid and well-defined chiral pocket to effectively control the stereochemical outcome of the reaction. The electronic properties of the pyridine ring and the nature of the amine substituent can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst. Although specific data for this compound is lacking, its structural motifs are present in more complex and successful chiral ligands, suggesting that its derivatives could potentially find applications in this field.
Atom Transfer Radical Polymerization (ATRP) Ligands
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. acs.org The activity and efficiency of the ATRP catalyst, typically a transition metal complex, are highly dependent on the nature of the ligand. Nitrogen-based ligands, particularly those containing pyridine and amine moieties, have been extensively studied in copper-catalyzed ATRP.
Tris(2-pyridylmethyl)amine (B178826) (TPMA) is a highly effective ligand for copper-catalyzed ATRP. researchgate.net The catalytic activity of the Cu/TPMA complex can be further enhanced by introducing electron-donating groups onto the pyridine rings. acs.orgresearchgate.netnih.govnih.gov These substituents increase the electron density at the copper center, making the Cu(I) complex more reducing and thus a better activator for the ATRP process. This leads to a higher ATRP equilibrium constant (KATRP) and a faster polymerization rate. acs.orgnih.gov The methoxy (B1213986) group in this compound is an electron-donating group, and its incorporation into TPMA-like structures has a significant impact on the catalyst's performance.
Research by Matyjaszewski and coworkers has demonstrated that substituting TPMA with 4-methoxy and 3,5-dimethyl groups on the pyridine rings leads to a dramatic increase in catalytic activity. acs.orgnih.govnih.gov The resulting ligand, tris([(4-methoxy-3,5-dimethyl)-2-pyridyl]methyl)amine (TPMA*), forms a copper catalyst that is approximately three orders of magnitude more active than the catalyst with the parent TPMA ligand. acs.orgnih.gov This higher activity allows for a significant reduction in the amount of catalyst required for the polymerization, which is advantageous for both economic and environmental reasons. cmu.edu
The effect of methoxy and other electron-donating substituents on the properties of copper complexes with TPMA-based ligands is summarized in the table below. The data highlights the trend of decreasing redox potential (E1/2), indicating a more reducing Cu(I) complex, with an increasing number of electron-donating groups on the pyridine rings. nih.govacs.org
Table 1: Electrochemical Properties of Cu(II)/TPMA and its Substituted Derivatives
| Ligand | E1/2 (mV vs SCE) |
|---|---|
| TPMA | -240 |
| TPMA*¹ | -310 |
| TPMA*² | -360 |
| TPMA*³ | -420 |
Data sourced from literature. nih.govacs.org
The enhanced activity of these catalysts is also reflected in the kinetics of the polymerization. For example, the ARGET ATRP of methyl acrylate (B77674) using a highly active copper catalyst with a substituted TPMA ligand shows a controlled polymerization with a linear increase in molecular weight with conversion and a low polydispersity index (PDI). cmu.edu
Table 2: Kinetic Data for ARGET ATRP of Methyl Acrylate with a Cu/TPMA* Catalyst
| Time (h) | Conversion (%) | Mn,exp (g/mol) | Mn,th (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|---|
| 0.5 | 25 | 23,000 | 22,500 | 1.10 |
| 1 | 45 | 42,000 | 40,500 | 1.12 |
| 2 | 70 | 65,000 | 63,000 | 1.15 |
| 4 | 90 | 83,000 | 81,000 | 1.18 |
Reaction conditions: [MA]:[EBiB]:[CuCl₂/TPMA]:[Sn(EH)₂] = bohrium.com: acs.org:[0.045]:[0.1] in anisole (B1667542) at 65 °C. Data is illustrative based on findings in the literature. cmu.edu*
Transfer Hydrogenation Reactions
Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds, imines, and other unsaturated functionalities, where a hydrogen donor, such as isopropanol (B130326), is used in place of molecular hydrogen. researchgate.net Transition metal complexes, particularly those of ruthenium and iron, are effective catalysts for these reactions. acs.orgresearchgate.netrsc.org Pyridyl-amine ligands have been shown to be effective in stabilizing these metal centers and promoting the catalytic cycle. The NNN-tridentate coordination of these ligands can provide a stable and tunable platform for the design of active and selective transfer hydrogenation catalysts. researchgate.netresearchgate.net
While specific studies on the use of this compound in transfer hydrogenation are not prevalent, research on structurally related pyridyl-amine and pyridyl-imine ligands demonstrates the potential of this class of compounds. Ruthenium and iron complexes bearing NNN-tridentate ligands have been successfully applied as catalysts for the transfer hydrogenation of a variety of ketones to the corresponding secondary alcohols. acs.orgresearchgate.netrsc.orgresearchgate.netdicp.ac.cn
For instance, ruthenium(II) complexes with unsymmetrical NNN ligands have shown remarkable catalytic activities in the transfer hydrogenation of ketones, with high conversions and turnover frequencies (TOFs). The catalytic activity is influenced by the electronic and steric properties of the ligand, the nature of the metal center, and the reaction conditions. The table below presents representative data for the transfer hydrogenation of acetophenone (B1666503) catalyzed by a ruthenium complex with a pyridyl-amine type NNN ligand.
Table 3: Catalytic Transfer Hydrogenation of Acetophenone with a Ru(II)-NNN Complex
| Entry | Substrate | Catalyst Loading (mol%) | Base | Time (min) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|---|
| 1 | Acetophenone | 0.1 | ⁱPrOK | 15 | 96 | 3840 |
| 2 | 4-Methylacetophenone | 0.1 | ⁱPrOK | 20 | 95 | 2850 |
| 3 | 4-Chloroacetophenone | 0.1 | ⁱPrOK | 15 | 98 | 3920 |
| 4 | Cyclohexanone | 0.1 | ⁱPrOK | 30 | 92 | 1840 |
Reaction conditions: Ketone (2 mmol), catalyst, base (10 mol%), in isopropanol (10 mL) at 82 °C. Data is illustrative based on findings in the literature. researchgate.net
Iron complexes with pyridyl-imine ligands have also been investigated as catalysts for the transfer hydrogenation of ketones, offering a more earth-abundant and cost-effective alternative to ruthenium-based catalysts. acs.orgrsc.org These iron(II) complexes have demonstrated good catalytic activity, with yields of the corresponding alcohols reaching up to 85%. acs.org The catalytic performance is dependent on the specific ligand structure and the nature of the ketone substrate. acs.org
Spectroscopic and Advanced Characterization of 2 Methoxy N Pyridin 2 Ylmethyl Ethanamine and Its Complexes
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for identifying the functional groups and characterizing the bonding within a molecule. For 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine, Fourier Transform Infrared (FT-IR) spectroscopy is used to observe the characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. Upon coordination to a metal center, shifts in the positions of these bands, particularly those associated with the pyridine (B92270) ring and the secondary amine, provide direct evidence of complex formation.
Key vibrational modes for the free ligand include the N-H stretching of the secondary amine, C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl and methyl groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-O-C stretching of the methoxy (B1213986) group.
In metal complexes, the coordination of the pyridine nitrogen atom to the metal center typically results in a shift of the pyridine ring breathing modes to higher frequencies. For instance, the characteristic ring vibration observed around 990 cm⁻¹ in free pyridine is known to shift to higher wavenumbers upon complexation. Similarly, changes in the N-H vibrational frequency can indicate the involvement of the secondary amine in coordination. In vanadium(III) and oxovanadium(IV) complexes with pyridyl ligands, the metal-ligand vibrations can be observed in the far-infrared region, providing direct information about the coordination sphere. researchgate.netacs.org The stability of copper(II) complexes with pyridine derivatives in solution has also been confirmed by the analysis of their FT-IR spectra. rsc.org
Table 1: Typical FT-IR Vibrational Frequencies for this compound and its Metal Complexes. Note: These are expected values and may vary based on the specific complex and experimental conditions.
| Functional Group | Vibrational Mode | Expected Wavenumber (Free Ligand) (cm⁻¹) | Expected Shift upon Complexation |
| Secondary Amine | N-H Stretch | 3300 - 3500 (broad) | Shift and/or broadening |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Minor shifts |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Minor shifts |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Shifts to higher frequency |
| Ether | C-O-C Stretch | 1050 - 1150 | Minor shifts |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its diamagnetic complexes in solution. For its paramagnetic complexes, NMR provides unique insights into the electronic structure and magnetic properties.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of the free this compound ligand displays distinct signals for each type of proton. The aromatic protons of the pyridine ring appear in the downfield region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns determined by their coupling with adjacent protons. The methylene (B1212753) protons adjacent to the pyridine ring and the secondary amine, as well as the protons of the methoxyethyl chain, resonate in the upfield region. The N-H proton of the secondary amine usually appears as a broad singlet.
Upon formation of a diamagnetic complex (e.g., with Zn(II) or Cd(II)), the chemical shifts of the protons, especially those on the pyridine ring and the methylene group attached to it, are expected to shift downfield due to the deshielding effect of the metal ion. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound. Note: Predicted values for a typical deuterated solvent like CDCl₃. J-couplings are approximate.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-6 | ~8.5 | Doublet |
| Pyridine H-3, H-4, H-5 | 7.1 - 7.7 | Multiplets |
| Py-CH₂-N | ~3.9 | Singlet |
| N-CH₂-CH₂ | ~2.8 | Triplet |
| CH₂-O-CH₃ | ~3.5 | Triplet |
| O-CH₃ | ~3.3 | Singlet |
| N-H | Variable (broad) | Singlet |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of the free ligand provides information on all the unique carbon environments. The pyridine ring carbons resonate at lower field (δ 120-160 ppm), while the aliphatic carbons of the ethylamine (B1201723) and methoxy groups appear at higher field (δ 40-75 ppm). Upon coordination to a diamagnetic metal, the carbon signals of the pyridine ring and adjacent methylene group are expected to show downfield shifts, consistent with their involvement in bonding to the metal center. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Predicted values for a typical deuterated solvent like CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 (ipso) | ~159 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~136 |
| Pyridine C-3, C-5 | 121 - 123 |
| Py-CH₂-N | ~55 |
| N-CH₂-CH₂ | ~49 |
| CH₂-O-CH₃ | ~71 |
| O-CH₃ | ~59 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons in the molecule. In the COSY spectrum of this compound, cross-peaks would be expected between the coupled protons on the pyridine ring, confirming their relative positions. Additionally, correlations would be observed between the protons of the N-CH₂-CH₂-O fragment, allowing for unambiguous assignment of these aliphatic signals. Such techniques are crucial for confirming the structure of novel ligands and their complexes. uu.nl For paramagnetic complexes, 2D NMR can be more challenging but can reveal through-bond and sometimes through-space correlations, aiding in the assignment of highly shifted and broadened resonances.
Studies of Paramagnetic Complexes via NMR
The study of paramagnetic complexes of this compound via NMR spectroscopy is a powerful method to probe the metal-ligand interactions and the electronic structure of the complex. The presence of one or more unpaired electrons at the metal center (e.g., Cu(II), Fe(II)/Fe(III), V(III)/V(IV)) causes significant changes in the NMR spectrum compared to the free ligand or its diamagnetic complexes. researchgate.netnih.gov
Key effects observed in the NMR spectra of paramagnetic complexes include:
Large Chemical Shifts: The resonances of the ligand's nuclei, particularly those close to the paramagnetic center, experience large shifts (paramagnetic shifts) that can spread the spectrum over a range of several hundred ppm. nih.gov These shifts are a result of the hyperfine interaction between the unpaired electron spin and the nuclear spins.
Line Broadening: The relaxation times of the nuclei are significantly shortened by the fluctuating magnetic field of the unpaired electron, leading to substantial broadening of the NMR signals. The degree of broadening is typically proportional to r⁻⁶, where r is the distance between the nucleus and the paramagnetic metal center.
Temperature Dependence: Paramagnetic shifts are highly dependent on temperature, typically following the Curie law, which can be used to distinguish them from diamagnetic shifts.
These effects, while complicating the spectra, provide valuable information. The magnitude and sign of the paramagnetic shift can be related to the distribution of unpaired electron spin density onto the ligand, offering insights into the nature of the metal-ligand bond. Furthermore, the line broadening can be used to estimate the distances of specific nuclei from the metal ion. Despite the challenges of broad lines and wide spectral windows, a toolbox of specialized 1D and 2D NMR experiments can be applied for the structural characterization of paramagnetic complexes in solution.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule or complex. For transition metal complexes of this compound, the UV-Vis spectrum provides valuable information on both ligand-centered transitions and d-d electronic transitions of the metal center.
The free ligand, this compound, is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions within the pyridine ring. Upon coordination to a metal ion, these bands may shift in wavelength and intensity (a chromic shift), indicating the involvement of the pyridine nitrogen in complexation.
In the visible region, complexes with transition metals like copper(II), nickel(II), or cobalt(II) typically display broad, low-intensity absorption bands. These bands arise from the excitation of electrons between d-orbitals of the metal ion, which are split in energy by the ligand field. The position, shape, and molar absorptivity (ε) of these d-d bands are highly sensitive to the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).
For instance, studies on analogous Cu(II) and Ni(II) complexes with Schiff base ligands containing similar pyridinyl and methoxy-phenol moieties reveal characteristic absorption bands. The ligand itself shows strong absorptions in the UV range (250-350 nm) attributed to π → π* and n → π* transitions. Upon complexation, new bands often appear at lower energies (longer wavelengths) in the visible or near-UV region, which are assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov The d-d transitions for these complexes are typically observed at even longer wavelengths (>500 nm). researchgate.netchemrevlett.com For example, an octahedral Ni(II) complex with a related azo-Schiff base ligand showed d-d transition bands consistent with its geometry. chemrevlett.com
Table 1: Representative UV-Vis Spectral Data for Analogous Pyridine-based Metal Complexes
| Compound/Complex | Solvent | λmax (nm) | Assignment |
|---|---|---|---|
| Schiff Base Ligand (HL)¹ | DMSO | 274, 345 | π → π, n → π |
| [Cu(L)₂]¹ | DMSO | 280, 385, 630 | Ligand, LMCT, d-d |
| [Zn(L)₂]¹ | DMSO | 278, 375 | Ligand, LMCT |
| [Ni(POE)Cl₂(H₂O)₂]² | - | 228, 330 | π → π, n → π |
¹Data from complexes of 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol. nih.gov ²Data from a complex of Bis 2-(2-Phenyl-2-(pyridin-2-yl) Oxazolin-3-yl)ethanol. chemmethod.com
The analysis of these spectra allows for the determination of ligand field parameters and provides strong evidence for the coordination environment of the metal ion in complexes of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of a compound. For the characterization of this compound and its metal complexes, soft ionization techniques are particularly valuable as they can ionize intact molecules and complexes with minimal fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for analyzing coordination complexes. It allows for the transfer of ions from solution into the gas phase, enabling the detection of the intact complex ion. In the positive ion mode, a typical ESI-MS spectrum for a metal complex [M(L)n]Xz (where L is the ligand, M is the metal, and X is a counter-ion) would show peaks corresponding to the cationic species, such as [M(L)n]z+ or fragments resulting from the loss of ligands or counter-ions.
For the free ligand, this compound (C₉H₁₄N₂O, MW = 166.22 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [L+H]⁺ at m/z 167.2.
When analyzing a metal complex, such as a hypothetical [Cu(L)Cl₂] complex, one might observe a peak for the molecular ion [Cu(L)Cl₂]⁺ or fragments like [Cu(L)Cl]⁺. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of a selected parent ion, providing insight into the complex's structure and bonding. Common fragmentation pathways for such complexes include the sequential loss of ligands or cleavage of bonds within the ligand itself. The fragmentation of the pyridinylmethylamine moiety often involves cleavage of the C-C or C-N bonds adjacent to the amine, a process known as alpha-cleavage. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, verifying the purity of synthesized compounds, and studying reaction kinetics.
For this compound, an LC-MS method would typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). nih.govnih.govrug.nl The compound would be separated from impurities or starting materials based on its polarity before being introduced into the mass spectrometer for detection. The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, would confirm the identity of the eluting compound by its mass-to-charge ratio. nih.govnih.gov This method allows for highly sensitive and selective quantification, making it suitable for pharmacokinetic studies or trace analysis. nih.govrug.nlresearchgate.net
Elemental Analysis (C, H, N, O)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like oxygen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound, including this compound and its metal complexes. researchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed chemical formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and stoichiometry. researchgate.net For metal complexes, elemental analysis confirms the metal-to-ligand ratio. nih.gov
Table 2: Calculated Elemental Composition for this compound and a Hypothetical Copper Complex
| Compound | Formula | MW ( g/mol ) | % C | % H | % N | % O |
|---|---|---|---|---|---|---|
| Ligand (L) | C₉H₁₄N₂O | 166.22 | 65.03 | 8.49 | 16.85 | 9.62 |
The data obtained from elemental analysis, in conjunction with spectroscopic results, is essential for the unambiguous characterization of these compounds. chemmethod.comresearchgate.net
Thermogravimetric Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material. Together, these techniques provide information about the thermal stability, decomposition pathways, and composition of materials. mersin.edu.trmdpi.com
For metal complexes of this compound, TGA can reveal the presence of coordinated or lattice solvent molecules (e.g., water), which are typically lost at lower temperatures (around 100-150 °C). mdpi.comnih.gov The subsequent decomposition of the organic ligand occurs at higher temperatures in one or more steps. The temperature at which decomposition begins is an indicator of the complex's thermal stability. mersin.edu.tr
The TGA curve for a hypothetical hydrated Co(II) complex, [Co(L)(H₂O)₂]Cl₂, might show an initial weight loss corresponding to the two water molecules, followed by a major weight loss event at a higher temperature range (e.g., 250-500 °C) as the organic ligand decomposes. mdpi.comnih.govmdpi.com The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide (e.g., Co₃O₄ or CoO), which can be used to confirm the metal content of the original complex. mdpi.comnih.govmdpi.com
Table 3: Illustrative TGA Decomposition Steps for an Analogous Co(II) Complex¹
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 27 - 132 | 12.84 | Loss of one lattice water molecule |
| 132 - 535 | 33.78 | Decomposition of organic moiety |
| 535 - 771 | 39.71 | Loss of Schiff base ligand |
| Final Residue | 16.42 | Metal Oxide |
¹Data from [Co(MPM)(H₂O)] complex, where MPM is N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. nih.gov
These thermal analysis techniques are critical for understanding the stability of the coordination compounds and the nature of the metal-ligand interactions. nih.govijmra.us
Molar Conductance Measurements
Molar conductance measurements are a fundamental tool for investigating the electrolytic nature of metal complexes in solution. This technique provides insight into whether a complex remains intact or dissociates into ions when dissolved in a particular solvent. The molar conductivity (Λ_M) is calculated based on the measured electrical conductivity of the solution and the molar concentration of the complex.
For complexes of this compound, the expected molar conductance values in a given solvent, such as dimethylformamide (DMF) or methanol (B129727), would allow for their classification as non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. This classification is crucial for understanding the coordination environment of the metal ion in solution. For instance, a neutral complex that does not dissociate would exhibit a low molar conductivity value, characteristic of a non-electrolyte. Conversely, a complex that dissociates to produce a complex cation and two counter-anions would show a much higher molar conductivity, consistent with a 1:2 electrolyte.
While specific molar conductance data for complexes of this compound are not extensively reported, data from analogous systems provide a basis for expected behavior. For example, nickel(II) complexes with ligands containing pyridine and amine functionalities have been characterized using this method. A Ni(II)-diphenylamine complex in methanol was found to have a molar conductivity of 14.46 S·cm²·mol⁻¹, indicating its behavior as a non-electrolyte in this solvent researchgate.net. The use of conductivity measurements in organic solvents is a well-established method for the characterization of coordination compounds acs.org.
| Electrolyte Type | Λ_M in DMF (S·cm²·mol⁻¹) | Λ_M in Methanol (S·cm²·mol⁻¹) |
|---|---|---|
| Non-electrolyte | < 20 | < 50 |
| 1:1 electrolyte | 65 - 90 | 80 - 115 |
| 1:2 electrolyte | 130 - 170 | 160 - 220 |
| 1:3 electrolyte | 200 - 240 | > 220 |
Single Crystal X-ray Diffraction Analysis
The solid-state molecular structures of complexes containing this compound would reveal how the ligand coordinates to the metal center. This ligand can act as a bidentate or tridentate chelating agent, utilizing the nitrogen atoms of the pyridine ring and the secondary amine, as well as the oxygen atom of the methoxy group. The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
For instance, copper(II) complexes with related N,N-donor pyridyl ligands have been shown to form a variety of structures. In one case, a complex with the ligand N¹,N¹-dimethyl-N²-(pyridin-2-ylmethyl)ethane-1,2-diamine crystallized with three differently coordinated copper(II) centers in the asymmetric unit, showcasing the versatility of coordination environments nih.gov.
The coordination geometry around the central metal ion in complexes of this compound can be predicted to be one of several common types, such as octahedral, square pyramidal, or tetrahedral. The specific geometry is influenced by factors like the size of the metal ion and the steric and electronic properties of the ligands.
Detailed analysis of bond lengths and angles provides insight into the nature of the metal-ligand interactions. For example, in copper(II) complexes with similar pyridyl-containing ligands, Cu-N(pyridine) and Cu-N(amine) bond lengths are typically in the range of 1.9 to 2.2 Å, while Cu-O bonds are generally around 1.9 to 2.5 Å. The distortion from ideal geometries, often observed in copper(II) complexes due to the Jahn-Teller effect, can be quantified by parameters such as the Addison parameter (τ) for five-coordinate complexes unl.pt. A τ value of 0 indicates a perfect square pyramidal geometry, while a value of 1 represents an ideal trigonal bipyramidal geometry unl.pt.
| Parameter | Typical Range |
|---|---|
| Cu-N(pyridine) Bond Length | 1.95 - 2.10 Å |
| Cu-N(amine) Bond Length | 2.00 - 2.20 Å |
| Cu-O Bond Length | 1.90 - 2.50 Å |
| N-Cu-N Bite Angle | 80 - 90° |
| N-Cu-O Bite Angle | 85 - 95° |
For complexes of this compound, hydrogen bonding is expected to be a significant factor in the crystal packing. The secondary amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, in the crystal structure of a Cp*Rh(III) complex with a pyridyl azine ligand, C-H···Cl and N-H···Cl hydrogen bonds were observed to direct the crystal packing semanticscholar.org.
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide valuable information about the electronic structure of metal complexes, particularly those containing paramagnetic metal ions with unpaired electrons. The temperature dependence of the magnetic moment (μ_eff) can reveal the nature of magnetic interactions between metal centers in polynuclear complexes or the presence of spin-orbit coupling and zero-field splitting in mononuclear complexes.
For complexes of this compound with paramagnetic metal ions such as copper(II), nickel(II), or cobalt(II), magnetic studies can elucidate their magnetic behavior. For instance, dinuclear copper(II) complexes with bridging ligands can exhibit either antiferromagnetic (AF) or ferromagnetic (FM) coupling between the two metal centers. Antiferromagnetic coupling, where the spins of the unpaired electrons on adjacent metal ions align in opposite directions, results in a decrease in the magnetic moment as the temperature is lowered. Conversely, ferromagnetic coupling, with parallel spin alignment, leads to an increase in the magnetic moment at lower temperatures.
Studies on dinuclear copper(II) complexes with phenoxido bridges have shown a range of magnetic behaviors, from strong antiferromagnetic coupling to weak ferromagnetic interactions, depending on the specific structural parameters of the complex nih.gov. The magnetic behavior of cobalt(II) complexes with pyridine-based macrocyclic ligands has also been investigated, revealing significant magnetic anisotropy rsc.org.
| Metal Ion | Spin State (S) | Expected Room Temp. μ_eff (B.M.) | Common Magnetic Behavior |
|---|---|---|---|
| Copper(II) | 1/2 | 1.7 - 2.2 | Antiferromagnetic or Ferromagnetic coupling in polynuclear complexes |
| Nickel(II) (octahedral) | 1 | 2.8 - 3.5 | Often exhibits zero-field splitting |
| Cobalt(II) (high spin) | 3/2 | 4.1 - 5.2 | Significant orbital contribution and magnetic anisotropy nih.gov |
Computational Investigations of 2 Methoxy N Pyridin 2 Ylmethyl Ethanamine Systems
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine, this would involve a comprehensive analysis of its structure and electronic properties.
Time-Dependent DFT (TDDFT) for Electronic TransitionsTDDFT is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the UV-Visible spectrum. The output would include the calculated excitation energies, oscillator strengths (which determine the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π* or π → π*).
Without dedicated computational studies on this compound, the specific data for these analyses remains unavailable.
Validation of Computational Models with Experimental Data (e.g., UV-Vis, NMR, X-ray)
Density Functional Theory (DFT) is a popular computational method for predicting the properties of organic molecules. nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com For validation, the optimized geometry of this compound, calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be compared against its hypothetical single-crystal X-ray diffraction data. Key bond lengths and angles would be the primary points of comparison.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated ¹H and ¹³C NMR spectra would be benchmarked against experimental spectra, typically showing good correlation.
Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) corresponding to electronic transitions would be compared with the experimental spectrum.
The following table illustrates a hypothetical comparison between experimental and computed data for a molecule structurally similar to this compound, showcasing the expected level of agreement.
| Parameter | Experimental Value | Computed Value (DFT/B3LYP/6-311G(d,p)) | Difference |
|---|---|---|---|
| Bond Length (C-N, pyridine) | 1.34 Å | 1.35 Å | +0.01 Å |
| Bond Angle (C-N-C) | 118.5° | 118.2° | -0.3° |
| ¹H NMR (δ, CH₂) | 3.85 ppm | 3.90 ppm | +0.05 ppm |
| ¹³C NMR (δ, OCH₃) | 59.1 ppm | 58.5 ppm | -0.6 ppm |
| UV-Vis (λmax) | 262 nm | 265 nm | +3 nm |
Computational Insights into Reactivity and Catalytic Mechanisms
Computational models provide a window into the transition states and reaction pathways that are often difficult to probe experimentally. For this compound, DFT calculations can be used to understand its reactivity and potential as a ligand in catalysis. mdpi.comnih.govrsc.orgmdpi.comresearchgate.net
The molecule possesses several potential coordination sites: the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the ether oxygen. By calculating the electron density and electrostatic potential, the most likely sites for electrophilic and nucleophilic attack can be identified. The pyridine nitrogen and the secondary amine nitrogen are expected to be the primary coordination sites for metal ions, forming stable chelate complexes. This bidentate coordination is a common feature in related pyridylamine ligands used in catalysis. researchgate.netrsc.org
Computational studies on analogous metal complexes have elucidated reaction mechanisms for various catalytic transformations, including oxidations and polymerizations. mdpi.comresearchgate.netrsc.org For a hypothetical metal complex of this compound, DFT could be used to model the catalytic cycle of a reaction, for instance, an oxidation reaction. The calculations would involve locating the transition states for key steps such as substrate binding, oxidative addition, and reductive elimination, and determining their corresponding activation energies.
The table below presents hypothetical activation energies for a proposed catalytic cycle involving a metal complex of this compound, illustrating the type of insights that can be gained.
| Catalytic Step | Reactants | Products | Activation Energy (kcal/mol) |
|---|---|---|---|
| Substrate Binding | [M-L] + Substrate | [M-L(Substrate)] | 5.2 |
| Oxidative Addition | [M-L(Substrate)] | [M(H)(Substrate-H)-L] | 18.5 |
| Reductive Elimination | [M(H)(Substrate-H)-L] | [M-L] + Product | 12.1 |
Prediction of Thermochemical Parameters (Heat of Formation, Binding Energy)
Thermochemical parameters are crucial for understanding the stability and energetics of molecules and their interactions. Computational chemistry offers reliable methods for predicting these properties.
The heat of formation (ΔHf°) of this compound can be calculated using high-level ab initio methods or DFT. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often employed to improve the accuracy of the calculated ΔHf° by canceling out systematic errors in the computational method.
Binding energy is a key parameter when evaluating the potential of this compound as a ligand in a metal complex. The binding energy of the ligand to a metal center can be calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the free ligand. nih.govnih.gov These calculations can predict the stability of the resulting coordination complex. Molecular dynamics simulations can further be used to compute binding free energies, which include entropic contributions. nih.gov
Below is a table with hypothetical calculated thermochemical data for this compound and its interaction with a metal ion.
| Parameter | Computational Method | Predicted Value |
|---|---|---|
| Heat of Formation (gas phase) | G4(MP2) | -15.8 kcal/mol |
| Proton Affinity (at pyridine N) | DFT/B3LYP/6-311+G(2d,p) | 225.3 kcal/mol |
| Binding Energy with Cu²⁺ (gas phase) | DFT/B3LYP/6-311G(d,p) | -450.7 kcal/mol |
| Binding Free Energy with Cu²⁺ (in water) | MM/PBSA | -12.3 kcal/mol |
Mechanistic Investigations Involving this compound Complexes
Complexes utilizing the bidentate N,N'-donor ligand this compound and its derivatives are instrumental in a variety of catalytic transformations. The unique electronic and steric properties conferred by the pyridine ring, the secondary amine, and the methoxy-ethyl side chain allow for nuanced control over the mechanisms of several important organic reactions. This article explores the mechanistic details of key processes catalyzed by complexes of this ligand, including olefin carbonylation, polymerization, and various bond cleavage and formation pathways.
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Interactions (e.g., C-H...M, C-H...N, C-H...O)
The molecular structure of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine possesses several hydrogen bond donors and acceptors, making hydrogen bonding a primary driver in its crystal packing. While a crystal structure for the specific compound is not available, analysis of closely related structures provides insight into the expected interactions.
C-H...N and N-H...N Interactions: The pyridine (B92270) nitrogen atom is a potent hydrogen bond acceptor. In the crystal structures of related N-(pyridin-2-ylmethyl)amine derivatives, intermolecular N-H···N hydrogen bonds are a common feature, often leading to the formation of dimeric or chain structures. Additionally, weaker C-H···N interactions, where activated C-H groups (such as those on the pyridine ring or the methylene (B1212753) bridge) act as donors, are also anticipated to play a role in stabilizing the crystal lattice.
C-H...O Interactions: The oxygen atom of the methoxy (B1213986) group is another key hydrogen bond acceptor. In the crystal structures of compounds containing both methoxy and pyridyl functionalities, C-H···O interactions are frequently observed. For instance, in the crystal structure of (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, weak C—H⋯O hydrogen bonds involving the methoxy group as an acceptor contribute to the formation of chains. It is therefore highly probable that the methoxy group in this compound participates in similar C-H···O interactions, further stabilizing the supramolecular assembly. In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, the methoxy C—H groups are involved in intermolecular hydrogen bonds with chloride anions, indicating their potential to act as hydrogen bond donors.
A summary of potential hydrogen bond interactions is presented in Table 1.
π-Stacking Interactions
The pyridine ring of this compound is capable of engaging in π-stacking interactions, which are crucial for the stabilization of supramolecular structures. These interactions can occur between the pyridine rings of adjacent molecules. The nature and geometry of these π-π interactions are influenced by the electronic properties and steric hindrance of the substituents on the pyridine ring.
In substituted pyridine derivatives, both face-to-face and offset π-stacking arrangements have been observed. The presence of the methoxy and the N-ethanamine substituents will likely favor a parallel-displaced or offset stacking geometry to minimize steric repulsion and optimize electrostatic interactions. Theoretical studies on substituted benzenes and heterocycles suggest that the preference for offset π-stacking is driven by a balance between Pauli repulsion and dispersion forces, rather than purely electrostatic interactions. In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, π–π stacking interactions are observed between the pyrimidine (B1678525) ring of the cation and the benzene (B151609) ring of the anion, with a minimum ring centroid separation of 3.7707 (12) Å. nih.gov Similarly, in (E)-4-Methoxy-3,5-dimethyl-2-[(3-nitrophenyl)ethenyl]pyridine, π–π stacking interactions along the c-axis direction contribute to the formation of layers. researchgate.net
Formation of Supramolecular Architectures
The interplay of the aforementioned hydrogen bonding and π-stacking interactions leads to the formation of complex and diverse supramolecular architectures. The combination of directional hydrogen bonds and less directional π-stacking interactions can result in the assembly of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.
The flexible ethanamine linker in this compound allows for conformational freedom, which can be exploited in the formation of various supramolecular motifs. It is plausible that the molecules self-assemble into intricate structures where, for instance, hydrogen-bonded chains are further interconnected by π-stacking interactions between the pyridine rings. The methoxy group can play a significant role in directing the assembly through its participation in C-H···O hydrogen bonds, potentially leading to specific packing arrangements.
Influence of Supramolecular Interactions on Conformational and Tautomeric Control
For example, the torsion angles of the ethylamine (B1201723) chain will likely be adjusted to optimize the hydrogen bonding and π-stacking interactions with neighboring molecules. A conformational analysis of N,N-dimethyl-N′-(2-pyridyl)formamidines has shown that they preferentially exist in a conformation where the pyridine and the imino nitrogen lone pairs are anti. rsc.org While the target molecule is different, this suggests that preferred conformations can be dictated by electronic and steric factors, which are in turn influenced by the supramolecular environment.
Regarding tautomerism, for this compound, the most likely tautomeric form is the one presented. However, in principle, proton transfer could occur, for instance, from the secondary amine to the pyridine nitrogen, leading to a zwitterionic form. The stability of such a tautomer would be highly dependent on the supramolecular environment. Strong hydrogen bonding networks in the solid state could potentially stabilize a less common tautomeric form that is not favored in the gas phase or in solution. However, without specific experimental data for this compound, this remains a theoretical possibility.
Future Research Directions and Advanced Applications
Exploration of Novel Metal Centers and Ligand Modifications
The versatility of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine as a ligand allows for coordination with a diverse range of metal centers, extending beyond commonly used transition metals. Future research will likely focus on complexes with lanthanides, actinides, and less-explored transition metals, which could unlock novel magnetic, luminescent, and catalytic properties.
Furthermore, systematic modifications to the ligand scaffold are a key area of future development. Introducing different functional groups on the pyridine (B92270) ring or the ethanamine backbone can significantly influence the electronic and steric environment of the metal center. For instance, appending carboxylate groups can create bridging ligands for the formation of polynuclear complexes with interesting magnetic properties. acs.org The introduction of thioether moieties in place of the methoxy (B1213986) group or at other positions can also alter the ligand field strength and impact the spin state of the metal ion, a crucial aspect in the design of spin-crossover materials. nih.govnih.gov
Table 1: Representative Bond Lengths in a Related Cd(II) Coordination Polymer with a Pyridyl-Aniline Ligand
This table presents data from a structurally similar system to illustrate typical coordination geometries.
| Bond | Length (Å) |
|---|---|
| Cd—N(pyridyl) | 2.311(3) |
| Cd—N(imine) | 2.378(3) |
| Cd—Cl | 2.5729(10) |
| Cd—Cl | 2.7555(10) |
Data sourced from a study on a 4-methyl-N-(pyridin-2-ylmethylidene)aniline Schiff base ligand complex. nih.gov
Development of Advanced Catalytic Systems
Complexes of this compound and its analogues are promising candidates for a variety of catalytic applications. Research is ongoing to develop advanced catalytic systems for challenging organic transformations. For example, palladium(II) complexes of similar N,N'-bidentate pyridyl-alkyl-amine ligands have shown activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net Future work will likely focus on optimizing these catalysts for higher efficiency, broader substrate scope, and milder reaction conditions.
The development of catalysts for olefin polymerization is another promising avenue. Iron and cobalt complexes with pyridine-bis(imine) ligands, which share structural motifs with the title compound, are highly active for ethylene (B1197577) polymerization. researchgate.net By tuning the steric and electronic properties of this compound, it may be possible to develop new generations of catalysts with enhanced control over polymer properties.
Table 2: Catalytic Activity of a Related Palladium Complex in Suzuki-Miyaura Coupling
This table illustrates the catalytic potential of similar bidentate pyridyl-containing ligands.
| Aryl Halide | Arylboronic Acid | Yield (%) |
|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | 95 |
| 4-Bromotoluene | Phenylboronic acid | 98 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 92 |
Data is representative of catalytic studies on Pd(II) complexes with bidentate pyridine-triazole ligands under specific reaction conditions. researchgate.net
Integration with Materials Science (e.g., Immobilization on Solid Supports)
The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at combining the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. nih.govresearchgate.net Copper complexes of tripodal (2-aminoethyl)bis(2-pyridylmethyl)amine have been successfully immobilized on silica, demonstrating the feasibility of this approach for pyridyl-alkyl-amine ligands. nih.gov Future research will explore the covalent attachment of this compound complexes to various solid supports, including polymers, silica, and magnetic nanoparticles. nih.govresearchgate.net This will not only facilitate catalyst recycling but can also enhance catalyst stability and performance. acs.org
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can provide valuable information about the structure and reactivity of catalytic intermediates. For instance, kinetic and spectroscopic studies on copper(I) complexes with tris(2-pyridylmethyl)amine (B178826) have shed light on the formation of copper-dioxygen adducts. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. researchgate.netumn.eduacs.org DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the influence of ligand modifications on catalytic activity. acs.org Future studies will undoubtedly leverage these advanced techniques to gain deeper mechanistic insights into the catalytic cycles of metal complexes involving this compound.
Bioinorganic Chemistry and Biomimetic Studies
Polypyridyl ligands are prevalent in bioinorganic chemistry, where they are used to model the active sites of metalloenzymes. compchem.meresearchgate.net The N,N-donor set and the steric and electronic properties of this compound make it a suitable candidate for mimicking the coordination environment of copper and iron enzymes involved in oxygen activation and transfer. nih.gov For example, copper complexes of pyridyl-alkyl-amine ligands have been studied as models for copper-containing oxidases and oxygenases. nih.gov Future research in this area could involve the synthesis of biomimetic complexes for catalytic oxidation reactions with potential applications in green chemistry. researchgate.net
Design of Smart Materials and Functional Frameworks
The ability of pyridyl-containing ligands to form well-defined coordination networks makes them excellent building blocks for the design of "smart" materials and functional frameworks, such as metal-organic frameworks (MOFs). nist.gov These materials can exhibit stimuli-responsive properties, such as changes in color (electrochromism) or magnetic behavior, in response to external stimuli like light, heat, or the presence of specific molecules. By incorporating this compound into polymeric structures or as linkers in MOFs, it may be possible to create new materials with applications in sensing, gas storage, and controlled release.
Q & A
Q. What are the established synthetic routes for 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via reductive amination using pyridine-2-carbaldehyde and 2-methoxyethylamine. Key steps include: (i) Condensation of pyridine-2-carbaldehyde with 2-methoxyethylamine to form a Schiff base intermediate. (ii) Reduction with NaBH₄ or catalytic hydrogenation to yield the final amine .
- Solvent choice (e.g., anhydrous ethanol) and temperature (room temperature to 60°C) critically affect reaction efficiency. For example, Cu(II) complexation studies show that anhydrous conditions are essential to avoid hydrolysis .
Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FTIR : Focus on C=N (1651 cm⁻¹) and C-O (1112 cm⁻¹) stretches from the Schiff base intermediate and methoxy group, respectively .
- NMR : In CDCl₃, the pyridyl protons resonate at δ 8.4–7.2 ppm, while the methoxy group appears as a singlet near δ 3.3 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 195.1 for the free base and adducts with metal ions (e.g., Cu²⁺ complexes at m/z 298–350) .
Advanced Research Questions
Q. How does this compound function in coordination chemistry, particularly in catalytic systems?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating via the pyridyl N and amine N atoms. For example:
- In Cu(II) complexes (e.g., [LBCu(μ-Cl)Cl]₂), it enables stereoselective polymerization of methyl methacrylate (MMA) with >90% isotacticity when combined with modified methylaluminoxane (MMAO) .
- Ligand geometry (e.g., bite angle ~85°) and electron-donating methoxy groups enhance metal center Lewis acidity, improving catalytic activity in olefin polymerization .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in metal complexes of this ligand?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data from synchrotron sources for accurate anisotropic displacement parameter refinement .
- Software Tools : SHELXTL (for structure solution) and WinGX (for visualization and validation) are critical. For example, SHELXL refinement of Cu(II) complexes requires careful handling of twinning and disorder via HKLF5 instructions .
- Validation : Cross-check H-bonding and π-stacking interactions with Mercury software to ensure packing models align with thermal motion data .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, logP) for this compound?
- Methodological Answer :
- Experimental Replication : Reproduce measurements under standardized conditions (e.g., boiling point at 760 mmHg, density via pycnometry). For example, the boiling point of 232.5°C may vary with impurities; use GC-MS to verify purity (>98%).
- Computational Validation : Compare experimental logP (1.02 ) with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.5 units suggest measurement errors or solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
